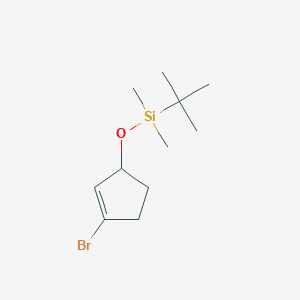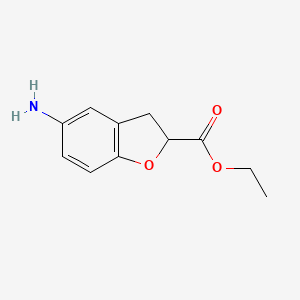![molecular formula C13H9N3O2 B13042669 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Materials: The synthesized pyrrolo[2,3-c]pyridine core and nicotinic acid or its derivatives.
Reaction Conditions: Coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Example Reaction: The pyrrolo[2,3-c]pyridine core is coupled with nicotinic acid in the presence of a coupling reagent to form the final compound.
Industrial Production Methods
Industrial production of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid typically involves multi-step organic reactions
-
Formation of Pyrrolo[2,3-C]pyridine Core
Starting Materials: Pyridine derivatives and suitable amines.
Reaction Conditions: Cyclization reactions often under acidic or basic conditions, sometimes using catalysts like palladium or copper.
Example Reaction: A pyridine derivative reacts with an amine in the presence of a cyclization agent to form the pyrrolo[2,3-c]pyridine core.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, potentially altering the pyrrolo[2,3-c]pyridine or nicotinic acid moieties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Often performed in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound, possibly affecting the pyridine ring or carboxylic acid group.
-
Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the pyrrolo[2,3-c]pyridine or nicotinic acid rings.
Wissenschaftliche Forschungsanwendungen
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in cancer research.
- Functions as a lead compound in drug discovery programs targeting specific pathways.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may target signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(1H-Pyrazol-1-yl)nicotinic acid
- 6-(1H-Imidazo[1,2-a]pyridin-1-yl)nicotinic acid
- 6-(1H-Benzimidazol-1-yl)nicotinic acid
Uniqueness
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity for molecular targets, and pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications.
Eigenschaften
Molekularformel |
C13H9N3O2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
6-pyrrolo[2,3-c]pyridin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,(H,17,18) |
InChI-Schlüssel |
AWEVJGOMHNBERP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)O)N2C=CC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
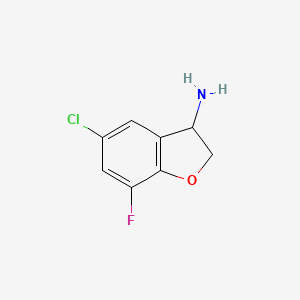
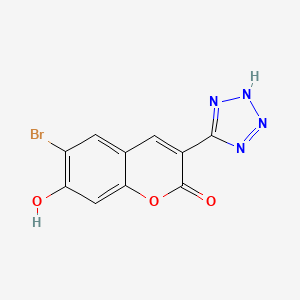
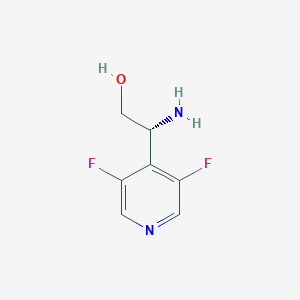
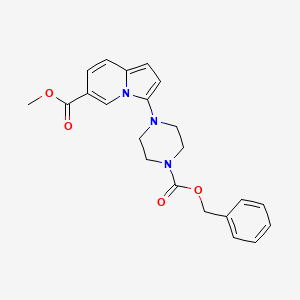
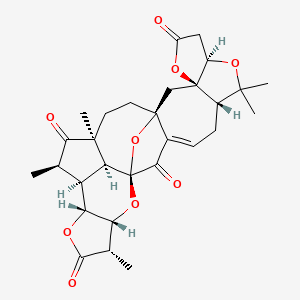
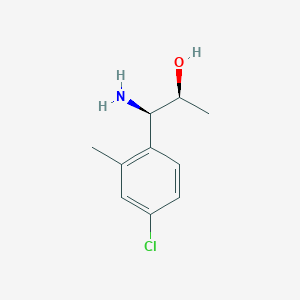
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)

![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)

